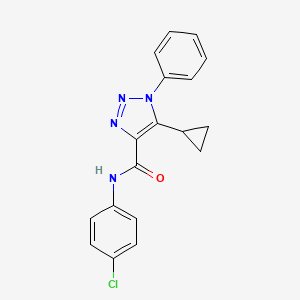

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-13-8-10-14(11-9-13)20-18(24)16-17(12-6-7-12)23(22-21-16)15-4-2-1-3-5-15/h1-5,8-12H,6-7H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEDYCKQCFOJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the enol-mediated click Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate, leading to the formation of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then subjected to acid amidation with 4-chloroaniline using 1,10-carbonyldiimidazole (CDI) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing cytotoxic activity at nanomolar levels against melanoma cells.

Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby modulating cellular activities such as muscle contraction and neurotransmitter release . The compound’s triazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Rufinamide: A well-known drug used to treat epilepsy, which also contains a triazole ring.

Carboxyamidotriazole: An anticancer agent that acts as a calcium channel blocker.

Uniqueness

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 4-chlorophenyl moiety, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-chlorophenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. This class has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. The compound exhibits a unique structural configuration that influences its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O2, with a molecular weight of approximately 368.82 g/mol. Its structure includes:

- Triazole Ring : Known for low multidrug resistance and high bioavailability.

- Carboxamide Group : Enhances solubility and biological activity.

- Chlorophenyl and Cyclopropyl Substituents : These groups may enhance selectivity and potency against specific biological targets.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. The structural features of this compound may facilitate interactions with biological targets involved in cancer progression, such as enzymes or receptors. Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Its effectiveness has been compared to standard antibiotics, demonstrating significant inhibition against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate comparable efficacy to ciprofloxacin and amoxicillin . The broad-spectrum antimicrobial activity is attributed to the triazole moiety's ability to interfere with microbial cell functions.

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown potential in other areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

- Urease Inhibition : It has been identified as a potent urease inhibitor, which is relevant for treating conditions like urinary infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of this compound relative to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxamide | Similar triazole structure; methoxy group | Anticancer activity |

| 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Hydroxyethyl substituent; different phenyl group | Anticancer activity |

| N-(4-nitrophenyl)-5-methyltriazole | Nitrophenyl substituent; methyl group | Antimicrobial properties |

The distinct combination of substituents in this compound may enhance its selectivity and potency against particular biological targets compared to these related compounds .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound was synthesized using standard organic reactions involving triazole chemistry. Characterization techniques such as NMR and IR spectroscopy confirmed its structure .

- Biological Evaluation : In vitro studies demonstrated significant anticancer effects against various cancer cell lines. The compound induced apoptosis in treated cells while exhibiting minimal toxicity towards normal cells .

- Mechanistic Studies : Further research indicated that the compound's mechanism of action involves modulation of specific signaling pathways associated with cell proliferation and survival .

Q & A

Q. What advanced techniques quantify interactions with biological membranes?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure binding kinetics.

- Fluorescence Anisotropy : Tag the compound with BODIPY and monitor membrane fluidity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.